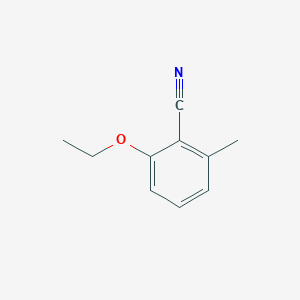

2-Ethoxy-6-methylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-6-methylbenzonitrile is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 . It is also known by the synonym "Benzonitrile, 2-ethoxy-6-methyl-" .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These techniques can provide detailed information about the molecular geometry and electronic structure of the compound .Scientific Research Applications

1. Corrosion Inhibition

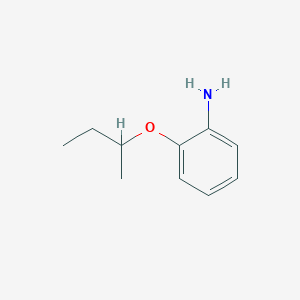

2-Aminobenzene-1,3-dicarbonitriles derivatives exhibit significant potential as corrosion inhibitors, with one variant, ABDN-3, demonstrating an impressive 97.83% inhibition efficiency on mild steel in acidic conditions. This effectiveness is supported by weight loss and electrochemical techniques, as well as surface examinations using Scanning Electron Microscopy (SEM) and dispersive X-ray spectroscopy (EDX), highlighting the strong presence of these compounds on the mild steel surface (Verma, Quraishi, & Singh, 2015). Additionally, these inhibitors are noted for their mixed type behavior and adhere to the Langmuir adsorption isotherm, which is crucial for predicting adsorption and surface coverage behavior (Verma, Singh, Bahadur, Ebenso, & Quraishi, 2015).

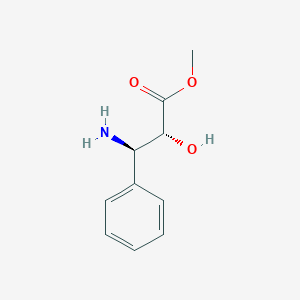

2. Synthesis and Pharmaceutical Applications

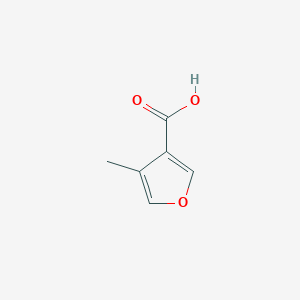

3. Thermochemical Benchmarking

Methylbenzonitriles, including variants similar to 2-Ethoxy-6-methylbenzonitrile, have been the subject of extensive thermochemical studies. These studies, combining experimental approaches like combustion calorimetry with theoretical methods such as ab initio calculations, provide critical thermochemical data, essential for understanding chemical stability and reactivity. The data also facilitates the development of group-additivity terms, which are invaluable for estimating the thermochemical properties of related compounds (Zaitseva et al., 2015).

properties

IUPAC Name |

2-ethoxy-6-methylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-12-10-6-4-5-8(2)9(10)7-11/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGNGIOHWFNNOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541792 |

Source

|

| Record name | 2-Ethoxy-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90259-38-4 |

Source

|

| Record name | 2-Ethoxy-6-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol](/img/structure/B1317513.png)

![2-Methylimidazo[2,1-b]thiazole](/img/structure/B1317530.png)